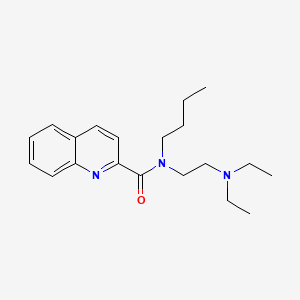

2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)-

Description

The compound 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- is a quinoline derivative featuring a carboxamide group at the 2-position of the quinoline ring, substituted with an N-butyl and N-(2-diethylaminoethyl) moiety. These analogs differ in substituent positions (e.g., 3-, 4-quinolinecarboxamides), functional groups (e.g., halogens, alkylamino chains), and molecular properties, offering insights into structure-activity relationships (SAR) .

Properties

CAS No. |

50341-82-7 |

|---|---|

Molecular Formula |

C20H29N3O |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

N-butyl-N-[2-(diethylamino)ethyl]quinoline-2-carboxamide |

InChI |

InChI=1S/C20H29N3O/c1-4-7-14-23(16-15-22(5-2)6-3)20(24)19-13-12-17-10-8-9-11-18(17)21-19/h8-13H,4-7,14-16H2,1-3H3 |

InChI Key |

RVXIQMUDOOSWDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCN(CC)CC)C(=O)C1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

General Approach

The preparation typically involves:

- Synthesis of the quinolinecarboxylic acid or its activated derivative.

- Conversion to the corresponding acid chloride or reactive intermediate.

- Amidation with the appropriate amine containing the N-butyl-N-(2-(diethylamino)ethyl) moiety.

This approach is consistent with the preparation of related quinolinecarboxamide derivatives as reported in peer-reviewed chemical and pharmaceutical literature.

Preparation of Quinolinecarboxylic Acid Derivative

A key intermediate is the 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid derivative, prepared via condensation reactions involving 2-aminobenzyl alcohol and acetone, followed by oxidation and functional group transformation steps. For example, the synthesis of related quinolinecarboxylic acids proceeds through:

- Reaction of 2-aminobenzyl alcohol with acetone to form 1,2-dihydro-2,2-dimethyl-4H-3,1-benzoxazine.

- Catalytic hydrogenation to yield 2-isopropylaminobenzyl alcohol.

- Oxidation with manganese dioxide to form the corresponding benzaldehyde.

- Reaction with Meldrum’s acid in the presence of ethylenediamine and acetic acid to afford the quinolinecarboxylic acid derivative with yields around 83%.

Conversion to Acid Chloride and Amidation

The quinolinecarboxylic acid is converted to the acid chloride using thionyl chloride under reflux conditions (approximately 100 °C for 1.5 hours). The acid chloride intermediate is then reacted with the amine component, such as N-butyl-N-(2-(diethylamino)ethyl)amine, in an appropriate solvent like toluene at room temperature to form the target amide compound.

This amidation step is typically followed by aqueous work-up, extraction, drying, and purification by recrystallization or column chromatography to yield the quinolinecarboxamide derivative as a colorless solid with moderate to good yields (ranging from 40% to 70% depending on conditions and substituents).

Specific Notes on the Amine Component Incorporation

The amine N-butyl-N-(2-(diethylamino)ethyl) is introduced via nucleophilic attack on the acid chloride intermediate. The reaction conditions are mild to prevent side reactions, and the reaction time is generally about 1 hour at room temperature. The use of excess amine can help drive the reaction to completion.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of quinolinecarboxylic acid | 2-aminobenzyl alcohol + acetone; catalytic hydrogenation; oxidation with MnO2 | Room temp to reflux | Several hours | ~83 | Multi-step; high yield for acid intermediate |

| Acid chloride formation | Thionyl chloride (SOCl2) | 100 °C | 1.5 hours | Quantitative | Removal of SOCl2 under vacuum after reaction |

| Amidation | Acid chloride + N-butyl-N-(2-(diethylamino)ethyl)amine in toluene | Room temperature | 1 hour | 40-70 | Purification by recrystallization or chromatography |

Purification and Characterization

- The crude product after amidation is typically purified by recrystallization from solvents such as ethyl acetate/methanol or diisopropyl ether.

- Column chromatography using chloroform or other organic solvents is also employed for further purification.

- Characterization includes melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of the compound.

Research Findings and Comparative Analysis

- The synthetic route described is consistent with the preparation of related quinolinecarboxamide derivatives used as serotonin 5-HT4 receptor agonists and other pharmacological agents.

- The use of Meldrum’s acid in the quinolinecarboxylic acid synthesis step provides high yields and purity, facilitating efficient downstream transformations.

- The amidation step is critical and requires careful control of stoichiometry and reaction conditions to maximize yield and minimize side products.

- The overall synthetic strategy allows for structural modifications at the amide nitrogen, enabling the synthesis of diverse analogs with potential biological activity.

Chemical Reactions Analysis

Types of Reactions

2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Halides, amines; basic or neutral conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylaminoethyl side chain allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Limitations and Notes

Comparisons are based on structural analogs.

Substituent positions (2- vs. 4-quinolinecarboxamide) significantly alter physicochemical and biological properties.

discusses phosphonothiolates, which are structurally unrelated to quinolinecarboxamides and excluded from this analysis.

Biological Activity

2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a quinoline moiety and a carboxamide functional group. Its molecular formula is CHNO, with a molecular weight of approximately 274.36 g/mol. The presence of both butyl and diethylamino groups enhances its solubility and biological activity, making it a subject of interest in pharmacology.

Biological Activities

Research indicates that 2-quinolinecarboxamide derivatives exhibit significant biological activities:

- Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains, demonstrating potential as antimicrobial agents.

- Anticancer Activity : Some studies have reported that derivatives possess anticancer properties by inhibiting key cellular pathways involved in cancer progression.

The mechanism of action of 2-quinolinecarboxamide involves interactions with specific biological targets. It is believed to inhibit certain enzymes and receptors, impacting pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.

In vitro Studies

A series of studies have evaluated the biological activity of 2-quinolinecarboxamide derivatives:

- Antimycobacterial Activity : In a study assessing substituted quinoline-2-carboxamides against Mycobacterium tuberculosis, several derivatives exhibited higher activity than standard treatments like isoniazid. Notably, compounds such as N-cycloheptylquinoline-2-carboxamide showed promising results in inhibiting mycobacterial growth .

- Inhibition Studies : A comprehensive screening of various quinoline derivatives indicated that some compounds significantly inhibited nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has revealed that modifications to the quinoline ring can enhance biological activity. For instance, the introduction of different substituents on the quinoline scaffold can lead to improved potency against specific targets .

Synthesis Methods

The synthesis of 2-quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- can be achieved through various methods:

- Nucleophilic Substitution Reactions : The reaction of 2-chloroquinoline derivatives with amines can yield the desired carboxamide structure.

- Oxidation and Reduction Reactions : These methods can be employed to modify existing quinoline compounds to enhance their biological properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-quinolinecarboxamide, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | Structure | Contains a chlorine substituent that may enhance antimicrobial activity |

| 4-Hydroxyquinoline Derivatives | Structure | Often exhibit enhanced solubility and bioavailability due to hydroxyl groups |

| Quinolinecarboxylic Acid Derivatives | Structure | Known for their anti-inflammatory properties; modifications lead to diverse biological activities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-N-(2-(diethylamino)ethyl)-2-quinolinecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, quinolinecarboxamide derivatives are often prepared by reacting activated quinoline carboxylic acids (e.g., acid chlorides) with substituted amines under inert conditions. Optimization involves controlling temperature (e.g., 0–60°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Catalysts like Hünig’s base may enhance reaction efficiency . Post-synthesis purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) is critical to isolate the target compound .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., EI-MS m/z 341.21 for C20H27N3O2) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR for substituent-specific signals (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding in quinolinecarboxamides) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer :

- Solubility : The compound’s aqueous solubility is low (e.g., ~6.7 × 10⁻⁶ g/L at 25°C for analogous quinolinecarboxamides), necessitating organic solvents (e.g., DMSO) for in vitro assays .

- Stability : Store at –20°C under inert gas (e.g., argon) to prevent oxidation. Monitor degradation via HPLC under accelerated stability conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use isogenic cell lines and validate target engagement (e.g., enzyme inhibition assays).

- Compare pharmacokinetic parameters (e.g., plasma protein binding) across studies.

- Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies are effective for modifying the compound’s structure to enhance target selectivity?

- Methodological Answer : Focus on SAR-driven modifications:

- Quinoline Core : Introduce electron-withdrawing groups (e.g., –F at C6) to modulate electronic effects and binding .

- Diethylaminoethyl Side Chain : Replace with cyclic amines (e.g., pyrrolidine) to alter steric and electronic interactions.

- Butoxy Group : Optimize chain length (e.g., propoxy vs. pentoxy) to balance lipophilicity and solubility . Validate using molecular docking and free-energy perturbation (FEP) calculations .

Q. How can researchers analyze conflicting solubility data across different experimental models?

- Methodological Answer :

- Source Validation : Cross-check data against authoritative databases (e.g., NIST Chemistry WebBook) .

- Experimental Replication : Measure solubility in standardized buffers (e.g., PBS pH 7.4) using shake-flask or HPLC methods .

- Computational Modeling : Apply Abraham solvation parameters or COSMO-RS to predict solubility in untested solvents .

Q. What advanced analytical techniques are suitable for studying the compound’s interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.